![molecular formula C14H11ClO2 B15145820 4'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B15145820.png)
4'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methoxy-[1,1’-biphenyl]-4-carbonyl chloride is an organic compound with the molecular formula C14H11ClO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxy group (-OCH3) and a carbonyl chloride group (-COCl)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-[1,1’-biphenyl]-4-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid.
Conversion to Acid Chloride: The carboxylic acid is then converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
Industrial Production Methods: In an industrial setting, the production of 4’-Methoxy-[1,1’-biphenyl]-4-carbonyl chloride may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems can help in maintaining precise reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Methoxy-[1,1’-biphenyl]-4-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with the carbonyl chloride group in the presence of a base like pyridine or triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the carbonyl chloride group.
Major Products:
Esters and Amides: Formed through nucleophilic substitution reactions.
Alcohols: Formed through reduction reactions.
Phenols: Formed through oxidation reactions.
Applications De Recherche Scientifique
4’-Methoxy-[1,1’-biphenyl]-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of 4’-Methoxy-[1,1’-biphenyl]-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form esters, amides, and other derivatives. The methoxy group can also participate in reactions, although it is less reactive compared to the carbonyl chloride group .
Comparaison Avec Des Composés Similaires
4-Methoxybiphenyl: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.
4’-Methoxy-[1,1’-biphenyl]-4-carbonitrile: Contains a cyano group (-CN) instead of the carbonyl chloride group, leading to different reactivity and applications.
4-Methoxyphenylboronic acid: Contains a boronic acid group (-B(OH)2) instead of the carbonyl chloride group, used in different types of coupling reactions.
Uniqueness: 4’-Methoxy-[1,1’-biphenyl]-4-carbonyl chloride is unique due to the presence of both the methoxy and carbonyl chloride groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of synthetic applications, making it a valuable compound in organic chemistry .
Propriétés
Formule moléculaire |
C14H11ClO2 |
|---|---|
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)benzoyl chloride |
InChI |
InChI=1S/C14H11ClO2/c1-17-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(15)16/h2-9H,1H3 |
Clé InChI |
SKWKKEPLQSGOCS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15145738.png)
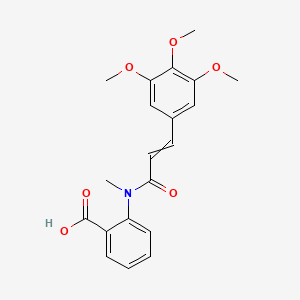
![(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B15145752.png)
![1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione](/img/structure/B15145763.png)
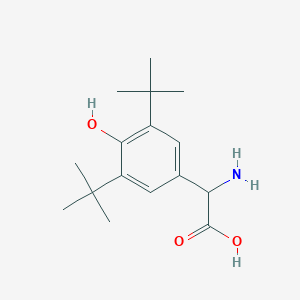
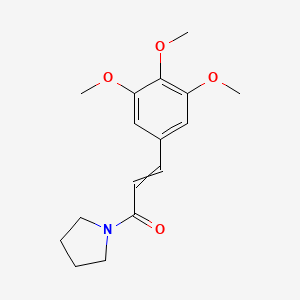

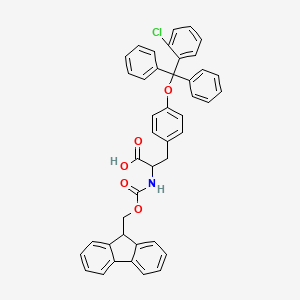
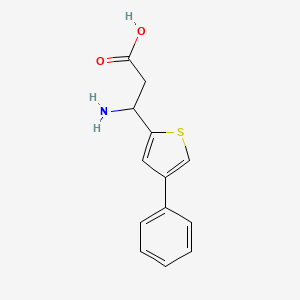
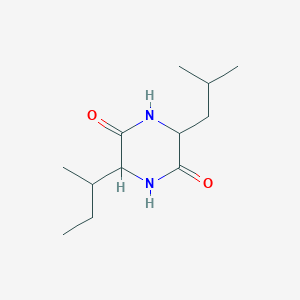
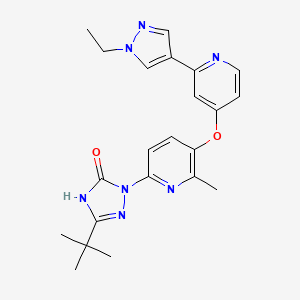

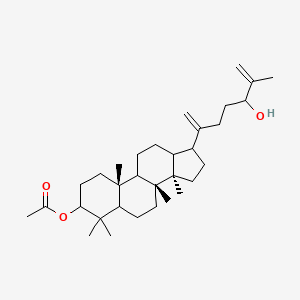
![2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione](/img/structure/B15145831.png)
